molecular formula C22H19N3O3S B2557942 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-65-0

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2557942
CAS RN: 898420-65-0
M. Wt: 405.47
InChI Key: LTKPHSDRFGFBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a compound that belongs to the class of quinazolinone derivatives . Quinazolinones are nitrogen-containing heterocyclic compounds that have been shown to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel Schiff base was synthesized by condensation of 4-methylphenylsulfonyl-2-benzaldehyde and N-aminoquinazoline-4-one . Another compound, N2, N6 -bis (6-iodo-2-methyl-4-oxoquinazolin-3 (4 H )-yl)pyridine-2,6-dicarboxamide, was synthesized from 6-iodo-2-methyl-4 H -benzo [ d ] [1,3]oxazin-4-one (1) and pyridine-2,6-dicarbohydrazide (2) .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) methods . The crystal structure of these compounds often contains independent molecules between which a π-stacking interaction occurs .


Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives are diverse and depend on the specific structure of the compound. For example, the reactivity of the 2-methyl group and the 3-amino group can lead to various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on their specific structure. For instance, the molecular formula of a similar compound, Methyl 2- (2-methyl-4-oxo-3 (4H)-quinazolinyl)benzoate, is C17H14N2O3, with an average mass of 294.305 Da .

Scientific Research Applications

Luminescence Properties in Metal Complexes

A Schiff base ligand containing elements of N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide and its complexes with transition metals like cadmium and zinc exhibit luminescence properties. These findings are significant for potential applications in materials science and chemistry (Popov et al., 2017).

Antimicrobial Potential

Certain derivatives of this compound have been synthesized and found to possess antimicrobial properties. These findings are relevant for the development of new antimicrobial agents (Saravanan, Alagarsamy & Prakash, 2015).

Potential in Antitumor Activity

Novel derivatives of this compound have shown promise in antitumor activity, suggesting potential applications in cancer therapy (Al-Romaizan, Ahmed & Elfeky, 2019).

Role in Anti-Inflammatory and Analgesic Activities

Some derivatives of this compound have been synthesized and shown to have anti-inflammatory and analgesic properties, highlighting its potential use in pain management and inflammation control (Kumar, Lal & Rani, 2014).

Application in Antioxidant Additives

The compound has been explored for its effectiveness as an antioxidant additive for lubricating oils, suggesting its utility in industrial applications (Habib, Hassan & El‐Mekabaty, 2014).

Future Directions

Quinazolinone derivatives are of considerable interest due to their various and pronounced biological activities . Future research may focus on synthesizing different derivatives and hybrids, finding the most efficient synthetic paths, and exploring their potential biological activities .

properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-14-17(25-16(2)23-21-11-7-6-10-19(21)22(25)26)12-13-20(15)24-29(27,28)18-8-4-3-5-9-18/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKPHSDRFGFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.